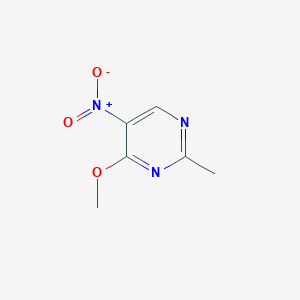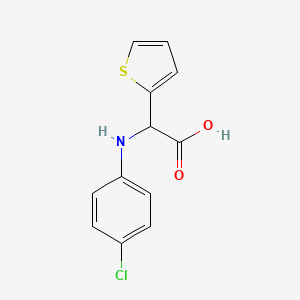
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Chloro-phenylamino Group: This step involves the nucleophilic substitution of a chloro-phenylamine onto the thiophene ring. This can be achieved using a palladium-catalyzed amination reaction.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro-phenylamino group can be reduced to the corresponding aniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles (amines, thiols, alkoxides) under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aniline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloro-phenylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. The acetic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-phenylamino)-nicotinic acid: Similar structure but with a nicotinic acid moiety instead of a thiophene ring.
2-(4-Chloro-phenylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
4-Chloro-2-nitro-phenylamino derivatives: Similar structure but with a nitro group instead of an acetic acid moiety.
Uniqueness
(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of compounds with specific electronic and structural characteristics.
Properties
Molecular Formula |
C12H10ClNO2S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16) |
InChI Key |
NUCYUYSTLBUSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)
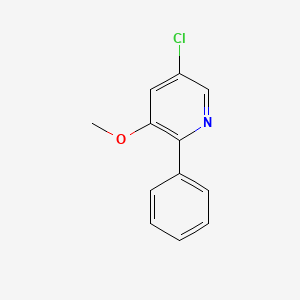
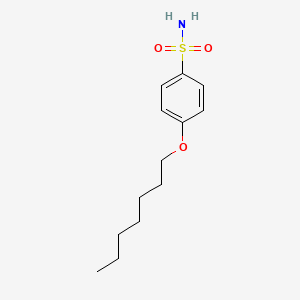
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)


![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
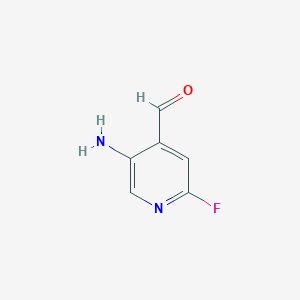
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)
